N3,N3-Dimethylpyridine-3,4-diamine
Overview
Description
The compound N3,N3-Dimethylpyridine-3,4-diamine is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and related compounds, which can offer insights into the chemical behavior and properties that might be expected from N3,N3-Dimethylpyridine-3,4-diamine. For instance, the synthesis of Schiff bases derived from 3,4-dimethoxybenzaldehyde and diamine compounds suggests a potential route for synthesizing related pyridine derivatives .
Synthesis Analysis
The synthesis of related compounds involves the reaction of diamines with other chemical agents. For example, the reaction between Ni(ClO4)2, NaN3, and 2,2-dimethylpropane-1,3-diamine (Me2tn) results in a complex with interesting coordination modes for the azide ion . Similarly, the synthesis of N-(2-Pyridylmethyl)pyridine-2-methylketimine (L1) from (2-pyridyl)methylamine and 2-acetylpyridine, followed by a reaction with Cu(NO3)2.3H2O, demonstrates a C-C bond-forming reaction that could be relevant for the synthesis of N3,N3-Dimethylpyridine-3,4-diamine .
Molecular Structure Analysis
The molecular structures of the compounds studied in these papers provide valuable information about the geometry and electronic distribution in pyridine derivatives. For instance, the Schiff base compound N,N'-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate shows that the imino group is coplanar with its adjacent benzene ring . The isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines exhibit a conformation where the pyridine rings are orthogonal to the plane through the methylene groups of the bridging cyclohexyl groups .
Chemical Reactions Analysis
The papers describe various chemical reactions involving pyridine derivatives. For example, N-methyl-N-(4-pyridyl)-nitramine rearranges to 4-(N-methylamino)-3-nitropyridine in 95% sulfuric acid, indicating a susceptibility to rearrangement under certain conditions . This type of reactivity could be relevant when considering the chemical reactions of N3,N3-Dimethylpyridine-3,4-diamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers can provide indirect information about N3,N3-Dimethylpyridine-3,4-diamine. For instance, the Schiff base compounds are characterized by FT-IR and 1H NMR spectroscopy, which are essential techniques for determining the properties of organic compounds . The crystal packing of the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is influenced by C–H⋯N, C–H⋯π, and π⋯π interactions, which are important for understanding the solid-state properties of pyridine derivatives .
Scientific Research Applications
Magnetic Properties in Coordination Chemistry
N3,N3-Dimethylpyridine-3,4-diamine and its derivatives play a significant role in the field of coordination chemistry, particularly in the study of magnetic properties. The synthesis and structural analysis of various nickel and manganese complexes involving N3,N3-dimethylpyridine-3,4-diamine derivatives have revealed interesting magnetic behaviors. For instance, [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n demonstrates weak 3-D ferromagnetism due to its unique bidimensional polymer structure (Ribas, Monfort, Solans, & Drillon, 1994). Additionally, manganese complexes with 3-methylpyridine and 3,4-dimethylpyridine derivatives exhibit ferrimagnetic-like behavior, which is attributed to the topology of their chain (Abu-Youssef, Drillon, Escuer, Goher, Mautner, & Vicente, 2000).
Corrosion Inhibition
Another important application of these compounds is in the field of corrosion inhibition. Schiff base complexes with N3,N3-dimethylpyridine-3,4-diamine derivatives have been studied for their potential to inhibit corrosion on mild steel. For example, cadmium(II) Schiff base complexes exhibited significant corrosion inhibition properties as demonstrated through electrochemical impedance spectroscopy and potentiodynamic polarization (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).
Structural and Spectroscopic Analysis
These compounds are also pivotal in structural and spectroscopic studies. The crystal structure and NMR spectra of related alkylene-substituted diethylamines, including N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine, offer insights into the complex behavior of these compounds under various conditions (Freifelder, Mattoon, & Kriese, 1967).
Polymer Synthesis and Properties
The derivatives of N3,N3-Dimethylpyridine-3,4-diamine are also significant in the synthesis of polymers. Studies have focused on the synthesis of aromatic polyamides and polyimides using diamine monomers containing pyridine and other groups, demonstrating their high thermal stability and solubility (Wang, Liou, Liaw, & Huang, 2008).
Electroanalytical Applications
These compounds have been explored for their electroanalytical applications, particularly in the selective determination of thiols. The electro-oxidation of N,N-dimethylphenylene-1,4-diamine and related compounds leads to interactions with thiol compounds, offering a novel approach for their determination (Lawrence, Davis, Jiang, Jones, Davis, & Compton, 2000).
Safety And Hazards
The safety data sheet for “N3,N3-Dimethylpyridine-3,4-diamine” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-N,3-N-dimethylpyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)7-5-9-4-3-6(7)8/h3-5H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLUSIARPSHVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297111 | |
Record name | N3,N3-Dimethyl-3,4-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3,N3-Dimethylpyridine-3,4-diamine | |
CAS RN |
90008-37-0 | |
Record name | N3,N3-Dimethyl-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90008-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N3,N3-Dimethyl-3,4-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N3,N3-dimethylpyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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